6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine
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Overview
Description
6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine is a heterocyclic compound that features a quinazoline core substituted with a fluorine atom and a pyrimidin-2-ylmethyl group
Mechanism of Action
Target of Action
The primary target of 6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine is the Werner (WRN) helicase . WRN helicase plays a crucial role in DNA repair and replication, and its inhibition can lead to genomic instability, a key hallmark of cancer .
Mode of Action
This compound interacts with the WRN helicase, inhibiting its function . This inhibition disrupts the DNA damage response (DDR), leading to an accumulation of DNA errors and promoting rapid growth of tumor cells .
Biochemical Pathways
The compound affects the major pathways involved in DNA repair, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . By inhibiting WRN helicase, these pathways are disrupted, leading to an accumulation of DNA errors and promoting tumor growth .
Result of Action
The result of the compound’s action is the inhibition of WRN helicase, leading to genomic instability and promoting the rapid growth of tumor cells . Some derivatives of the compound have shown excellent inhibitory activity against different cancer cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, endogenous factors such as replication errors, cell metabolism, and oxidative stress, or exogenous factors such as ultraviolet radiation, ionizing radiation, and chemical exposure can affect the DNA damage response and thus the efficacy of the compound
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine are not fully understood. It is known that quinazoline compounds can interact with various enzymes, proteins, and other biomolecules The nature of these interactions depends on the specific structure of the quinazoline compound and the biomolecules involved
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways that this compound is involved in are currently unknown. Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, would be valuable for understanding its role in metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine typically involves multi-step organic reactions. One common method includes the selective fluorination of 2-aminopyrimidines using reagents such as Selectfluor in the presence of silver carbonate (Ag2CO3) to introduce the fluorine atom . The quinazoline core can be constructed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinazoline core or the pyrimidin-2-ylmethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the quinazoline or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of substituents, enhancing the compound’s chemical diversity.
Scientific Research Applications
6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as improved thermal stability or specific electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives and fluorinated pyrimidines, such as:
Uniqueness
6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine is unique due to the specific combination of a fluorine atom and a pyrimidin-2-ylmethyl group on the quinazoline core. This unique structure can confer distinct biological activities and chemical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-fluoro-N-(pyrimidin-2-ylmethyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5/c14-9-2-3-11-10(6-9)13(19-8-18-11)17-7-12-15-4-1-5-16-12/h1-6,8H,7H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELAWZKSHFWKSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CNC2=NC=NC3=C2C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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